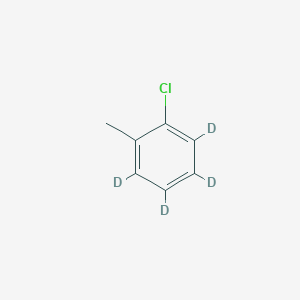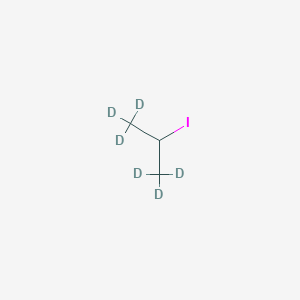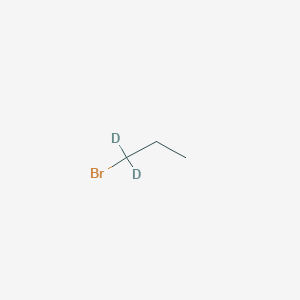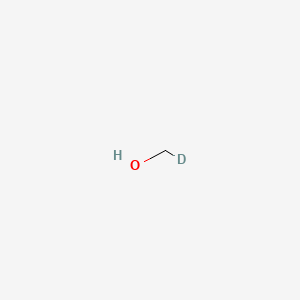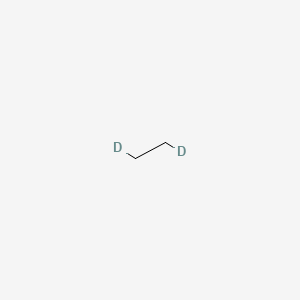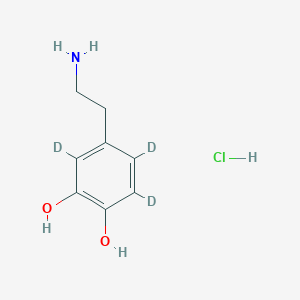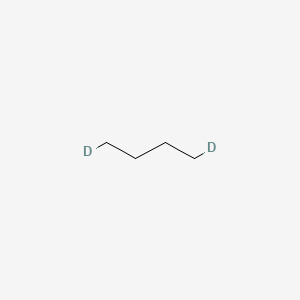
Cesium hydroxide monohydrate
Descripción general
Descripción
Cesium hydroxide monohydrate (CsOH·H2O) is a chemical compound that is a powerful base, noteworthy for both its scientific and industrial applications . It is a hydroxide of the alkali metal cesium, known for its strong alkalinity and distinctive properties .
Synthesis Analysis
Cesium hydroxide is generally produced industrially by reacting cesium metal with water. This exothermic reaction generates cesium hydroxide along with the release of hydrogen gas. The chemical equation representing this process is: 2Cs (s) + 2H2O (l) → 2CsOH (aq) + H2 (g) .Molecular Structure Analysis
The molecular weight of this compound is 167.93 g/mol. The IUPAC Standard InChI is InChI=1S/Cs.H2O/h;1H2/q+1;/p-1 and the IUPAC Standard InChIKey is HUCVOHYBFXVBRW-UHFFFAOYSA-M .Chemical Reactions Analysis
This compound can be used as a catalyst in the synthesis of O-allenes and N-allenes via isomerization of terminal alkynes . This method allows the efficient synthesis of allenes in high yields under mild conditions with wide functional group tolerance .Physical And Chemical Properties Analysis
Cesium hydroxide appears as colorless or white deliquescent granules or lumps. It has a melting point of 272.31°C and boils at 670°C, decomposing at high temperatures . It is highly soluble in water, producing a solution that is strongly basic, reacting violently with acids and is capable of attacking glass and other silicate materials .Aplicaciones Científicas De Investigación
Polymerization Initiator
Cesium hydroxide monohydrate acts as an initiator in the ring-opening polymerization of monosubstituted oxiranes. This process leads to the synthesis of polyether-diols like PPO-diols, PBO-diols, and PSO-diols with specific molar masses and properties (Grobelny, Jurek-Suliga, & Golba, 2020).
Catalyst in Organic Reactions
It serves as a catalyst in the dimerization of Baylis-Hillman adducts, forming unsymmetrical bis-allyl ethers. This reaction occurs at room temperature and yields products with an allylic unit and a terminal allylic unit (Liu et al., 2005).
Cross-Coupling Reactions
This compound is an effective activator in palladium-catalyzed cross-coupling reactions. This process involves aryl(dimethyl)silanols and substituted aryl halides, resulting in high yields and selectivity (Denmark & Ober, 2004).
Isomerization Catalyst
It also catalyzes the isomerization of terminal alkynes for synthesizing O-allenes and N-allenes. The method offers mild reaction conditions, high yields, and functional group tolerance, making it a valuable route in organic synthesis (Li et al., 2015).
Optical Sensor Development
This compound plays a role in developing optical sensors for detecting cesium ions. This application is crucial in environmental and biological systems due to the reactivity and potential toxicity of cesium (Kumar, Leray, & Depauw, 2016).
Nuclear Safety Research
In the context of nuclear safety, this compound interacts with calcium silicate insulation at high temperatures. This interaction is critical for evaluating cesium retention under severe accident conditions in boiling water reactors (Rizaal et al., 2020).
Nonlinear Optical Applications
The compound has been studied for its potential in nonlinear optical (NLO) applications, such as second-harmonic generation, due to its unique properties (Isakov et al., 2007).
Radioactive Waste Treatment
Finally, this compound is relevant in the treatment of radioactive waste. Its ability to separate cesium ions from waste is crucial for nuclear decontamination processes (Wang & Zhuang, 2020).
Mecanismo De Acción
Target of Action
Cesium hydroxide monohydrate (CsOH·H2O) is a strong base . It is commonly used as a catalyst in many organic transformations and as an initiator in polymerization reactions . Its primary targets are the reactants in these transformations, where it acts to facilitate the reaction process.
Mode of Action
As a strong base, this compound can donate hydroxide ions (OH-) to an acidic proton (H+) in a reaction . This property is utilized in various organic transformations, such as the synthesis of allenes via isomerization of terminal alkynes . It can also initiate the ring-opening polymerization of monosubstituted oxiranes .
Biochemical Pathways
This compound can affect several biochemical pathways. For instance, it can be used to prepare unsymmetrical bis-allyl ethers via dimerization of Baylis-Hillman adducts . It can also be used as a dopant to fabricate vanadium oxide thin films as a hole extraction layer for perovskite solar cells .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. For example, it can help synthesize allenes in high yields under mild conditions with wide functional group tolerance . It can also initiate the ring-opening polymerization of monosubstituted oxiranes .
Action Environment
This compound is extremely hygroscopic, meaning it readily absorbs moisture from the environment . This property can influence its action, efficacy, and stability. For instance, it can absorb carbon dioxide from the air and convert into cesium carbonate . Therefore, the environment in which this compound is stored and used can significantly impact its effectiveness and the outcomes of the reactions it catalyzes.
Safety and Hazards
Direcciones Futuras
Cesium hydroxide’s utility in catalyzing organic reactions is being further explored in chemical research, potentially leading to more efficient and sustainable methods of chemical synthesis . It is also an anisotropic etchant of silicon, exposing octahedral planes . This technique can form pyramids and regularly shaped etch pits for uses such as Microelectromechanical systems .
Relevant Papers Cesium hydroxide monohydrate (CsOH·H2O) activated by cation complexing agents, i.e., 18C6 or C222 was applied as initiator of monosubstituted oxiranes polymerization. Propylene oxide (PO), 1,2-butylene oxide (BO), styrene oxide (SO) and some glycidyl ethers were used as monomers .
Análisis Bioquímico
Biochemical Properties
Cesium hydroxide monohydrate is known to be used as a catalyst in the synthesis of unsymmetrical Bis-allyl ethers via dimerization of Baylis-Hillman adducts
Cellular Effects
It is known that cesium ions can replace potassium ions in some biological systems, which could potentially influence cell function .
Molecular Mechanism
It is known to act as a strong base and can participate in various chemical reactions
Dosage Effects in Animal Models
It is known that cesium can have toxic effects at high doses .
Metabolic Pathways
Cesium is known to behave partly as a physiological analog for potassium
Transport and Distribution
Due to its strong basicity, it may interact with various transporters or binding proteins .
Propiedades
IUPAC Name |
cesium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSOMGPQFXJESQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsH3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956540 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.928 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35103-79-8, 12260-45-6 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium hydroxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caesium hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the catalytic applications of cesium hydroxide monohydrate?
A: this compound acts as an effective catalyst in various organic reactions. For instance, it catalyzes the dimerization of Baylis-Hillman adducts to form unsymmetrical bis-allyl ethers. This reaction proceeds at room temperature and offers an atom-economical route to these valuable compounds []. Additionally, it serves as an activator in palladium-catalyzed cross-coupling reactions of aryl(dimethyl)silanols with aryl halides [].
Q2: How does this compound influence the palladium-catalyzed cross-coupling of aryl(dimethyl)silanols?
A: this compound, along with cesium carbonate, acts as an effective activator in these reactions []. The effectiveness and selectivity of the cross-coupling can be influenced by factors like solvent, catalyst, additives, and the hydration level of the this compound.
Q3: Are there examples of this compound enabling regioselective synthesis?
A: Yes, this compound catalyzes the synthesis of (Z)-vinylic selenosulfides and (Z)-vinylic tellurosulfides through a highly chemo-, regio-, and stereoselective one-pot reaction []. This method involves reacting terminal alkynes with diaryl disulfides and either diaryl diselenides or ditellurides.
Q4: What is the role of this compound in the preparation of gem-chlorophenylcyclopropanes?
A: this compound can be employed as a base in the reaction of benzal chloride with alkenes to synthesize gem-chlorophenylcyclopropanes []. This method offers a convenient and efficient route to these compounds.
Q5: What analytical techniques are useful in characterizing this compound and its reactions?
A: X-ray crystallography is crucial in determining the solid-state structure of this compound and compounds derived from reactions where it's used [, ]. IR spectroscopy provides information on the presence of specific functional groups, like differentiating OH− ions from H2O molecules in the this compound structure [].
Q6: Has this compound been used in polymer synthesis?
A: Research indicates that this compound can initiate the ring-opening polymerization of monosubstituted oxiranes []. This process leads to the formation of polyether-diols, which are important building blocks for various polymer materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




